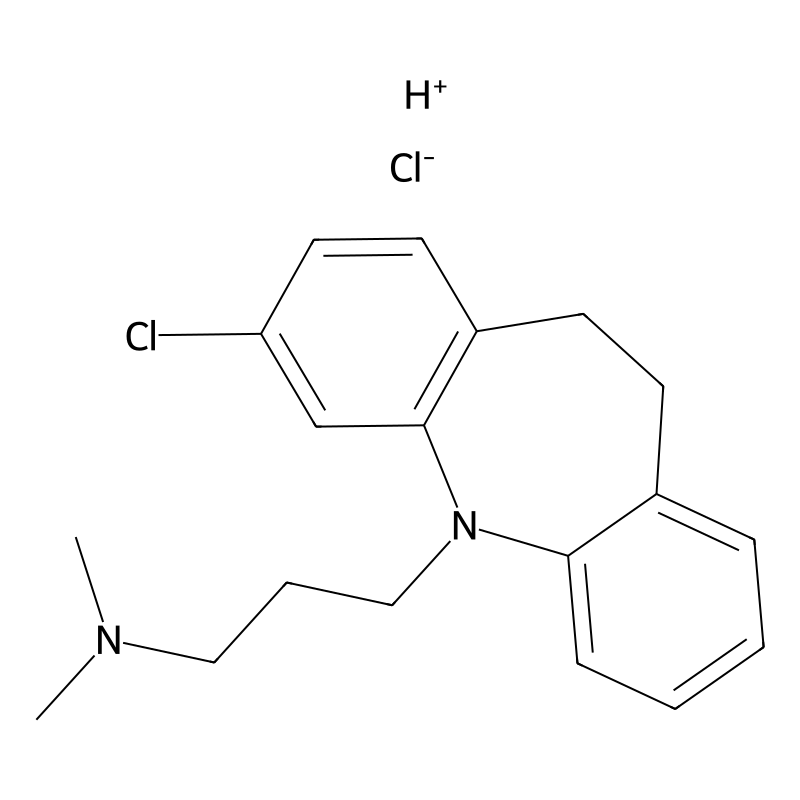

Clomipramine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Clomipramine Hydrochloride is the salt form of a tricyclic antidepressant (TCA) that functions as a potent inhibitor of serotonin and norepinephrine reuptake. As a hydrochloride salt, it offers enhanced aqueous solubility and stability over its free base form, simplifying stock solution preparation and handling for in-vitro and in-vivo research applications. Its primary pharmacological distinction within the TCA class is a significantly higher affinity for the serotonin transporter (SERT), making it a critical tool for studies requiring potent and preferential serotonergic system modulation.

References

- [1] PRODUCT MONOGRAPH PrANAFRANIL® (Clomipramine Hydrochloride Tablets) 10 mg, 25 mg and 50 mg Antidepressant / Anti-obsessional Agent. Novartis Pharmaceuticals Canada Inc. Date of Revision: September 28, 2020.

- [2] Clomipramine hydrochloride. AERU - University of Hertfordshire. (2025, September 12).

- [3] Carasso, R. L., Yehuda, S., & Streifler, M. (1979). Clomipramine and amitriptyline in the treatment of severe pain. International journal of neuroscience, 9(3), 191–194.

Substituting Clomipramine Hydrochloride with other TCAs like Imipramine or Amitriptyline is inadvisable for targeted research due to profound differences in transporter affinity and metabolic pathways. Clomipramine exhibits a much higher binding affinity for the serotonin transporter (SERT) relative to the norepinephrine transporter (NET) when compared to Imipramine, a distinction critical for studies focused on serotonergic mechanisms. Furthermore, the metabolic profiles differ; Clomipramine is demethylated to desmethylclomipramine, which has a distinct and potent pharmacological profile of its own, a factor that does not have a direct parallel with the metabolites of other TCAs. Opting for the free base form over the hydrochloride salt would sacrifice the superior aqueous solubility and handling stability inherent to the salt, complicating formulation and potentially compromising experimental reproducibility.

References

- [1] Japanese Pharmacopoeia. (2021). Clomipramine Hydrochloride. In The Japanese Pharmacopoeia (18th ed.).

- [2] Baumann, P., & Maitre, L. (1977). Comparison of the metabolism of the three antidepressants amitriptyline, imipramine, and chlorimipramine in vitro in rat liver microsomes. Naunyn-Schmiedeberg's archives of pharmacology, 300(1), 31–37.

- [4] Clomipramine hydrochloride. AERU - University of Hertfordshire. (2025, September 12).

Superior Binding Affinity and Selectivity for the Serotonin Transporter (SERT)

Clomipramine demonstrates a significantly higher binding affinity for the human serotonin transporter (SERT) compared to other common tricyclic antidepressants. Its inhibition constant (Ki) for SERT is 0.25 nM, which is 5.6-fold more potent than Imipramine (Ki = 1.4 nM) and 100-fold more potent than Imipramine's active metabolite, Desipramine (Ki = 25 nM). This high affinity allows for achieving substantial SERT occupancy (~80%) at very low concentrations, a level comparable to 50 mg of the SSRI fluvoxamine.

| Evidence Dimension | Binding Affinity (Ki) for human Serotonin Transporter (SERT) |

| Target Compound Data | 0.25 nM |

| Comparator Or Baseline | Imipramine: 1.4 nM; Desipramine: 25 nM |

| Quantified Difference | 5.6x higher affinity than Imipramine; 100x higher affinity than Desipramine |

| Conditions | In vitro radioligand binding assay with human SERT. |

For researchers requiring a potent tool to specifically modulate the serotonergic system, this compound offers greater target engagement at lower doses than its close structural analogs.

Enhanced Aqueous Solubility for Simplified Formulation and Handling

The hydrochloride salt form provides superior solubility in aqueous solutions, a critical attribute for laboratory use. Clomipramine Hydrochloride is described as freely soluble in water. Technical datasheets specify its solubility in PBS (pH 7.2) is approximately 0.5 mg/ml, allowing for the direct preparation of organic solvent-free aqueous solutions for biological experiments. This contrasts with the free base form, which is generally insoluble in water, necessitating the use of organic solvents that can introduce confounding variables in sensitive assays.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Freely soluble in water; ~0.5 mg/ml in PBS (pH 7.2) |

| Comparator Or Baseline | Clomipramine (free base): Generally insoluble in water |

| Quantified Difference | Qualitatively higher solubility, enabling direct aqueous formulation |

| Conditions | Standard laboratory conditions for solution preparation. |

Procuring the hydrochloride salt eliminates the need for organic solvents in many applications, reducing preparation time and avoiding potential solvent-induced artifacts in experimental results.

Distinct Metabolic Profile Creates a Unique In-Vivo Pharmacological Footprint

Clomipramine undergoes a different primary metabolic transformation compared to other TCAs. In vitro studies using rat liver microsomes show that the rate of demethylation for clomipramine is greater than that for amitriptyline or imipramine. This primary metabolic step converts clomipramine to desmethylclomipramine, an active metabolite with a potent norepinephrine reuptake inhibiting profile (NET Ki = 0.4 nM), fundamentally altering the compound's in-vivo mechanism of action over time to that of a potent SNRI. This contrasts with imipramine's metabolism to desipramine, which already has a strong NET affinity. This metabolic behavior is critical for interpreting results from in-vivo models.

| Evidence Dimension | In Vitro Metabolic Reaction Rate |

| Target Compound Data | Highest rate of demethylation among the three compounds tested |

| Comparator Or Baseline | Amitriptyline and Imipramine (CMI > AMI = IMI) |

| Quantified Difference | Qualitatively higher rate of demethylation for Clomipramine |

| Conditions | In vitro assay with isolated rat liver microsomes and an NADPH generating system. |

This unique metabolic shift must be accounted for in experimental design, making it a non-interchangeable choice for in-vivo studies where a specific initial SERT-dominant effect followed by dual SERT/NET action is required.

Selective Pharmacological Probing of Serotonin-Dependent Pathways

Ideal for neuroscience research aiming to isolate or potently modulate the function of the serotonin transporter (SERT) with high affinity. Its 5.6-fold greater affinity for SERT compared to imipramine allows for more targeted investigations of serotonin's role in neural circuits, behavior, and disease models, with less immediate off-target effects on the norepinephrine transporter.

Development of Aqueous Formulations for In Vitro and In Vivo Screening

The hydrochloride salt's high aqueous solubility makes it the correct choice for preparing concentrated, organic solvent-free stock solutions for cell culture assays, tissue bath experiments, or direct administration in animal studies. This simplifies experimental protocols and avoids the confounding physiological effects that solvents like DMSO or ethanol can introduce.

In Vivo Models Studying Dual Serotonin-Norepinephrine Reuptake Inhibition

Suited for in-vivo experiments designed to study the sequential and combined effects of SERT and NET inhibition. Due to its metabolic conversion to the potent NET inhibitor desmethylclomipramine, administering clomipramine provides a dynamic pharmacological profile that evolves from primarily serotonergic to a potent dual-action SNRI, a property not mirrored by other TCAs.

References

- [2] Japanese Pharmacopoeia. (2021). Clomipramine Hydrochloride. In The Japanese Pharmacopoeia (18th ed.).

- [3] Baumann, P., & Maitre, L. (1977). Comparison of the metabolism of the three antidepressants amitriptyline, imipramine, and chlorimipramine in vitro in rat liver microsomes. Naunyn-Schmiedeberg's archives of pharmacology, 300(1), 31–37.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (67.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (65.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (65.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (67.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (65.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (15.52%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H361 (25.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (25.86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (27.59%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Metabolism Metabolites

FDA Medication Guides

CLOMIPRAMINE HYDROCHLORIDE

CAPSULE;ORAL

SPECGX LLC

05/10/2019

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Explore Compound Types